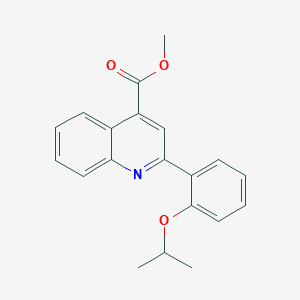
1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine, also known as 4-MABP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant interest in scientific research due to its potential therapeutic applications in various medical conditions.
Aplicaciones Científicas De Investigación
1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine has shown potential therapeutic applications in various medical conditions such as depression, anxiety, and addiction. Recent studies have shown that 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter blocker, which makes it a potential candidate for the treatment of depression and addiction. Additionally, 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine has also shown anxiolytic effects in animal models, which makes it a potential candidate for the treatment of anxiety disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine involves its interaction with the serotonin and dopamine transporters in the brain. 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI), which blocks the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Additionally, 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine also acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. These effects contribute to the potential therapeutic applications of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine in various medical conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine has significant effects on the levels of serotonin and dopamine in the brain. Additionally, 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine has also shown to have anxiolytic effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its potential therapeutic applications in various medical conditions. Additionally, 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. However, one of the limitations of using 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine in lab experiments is the lack of information on its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for the research on 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine. One of the directions is to further investigate its potential therapeutic applications in various medical conditions such as depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine. Furthermore, future research could focus on the development of new synthetic compounds based on the structure of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine with improved therapeutic potential and reduced side effects.
Métodos De Síntesis
The synthesis of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine involves the reaction of 1-(2-adamantyl)piperazine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-adamantyl)-4-(4-methoxybenzyl)piperazine, which is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
1-(2-adamantyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-25-21-4-2-16(3-5-21)15-23-6-8-24(9-7-23)22-19-11-17-10-18(13-19)14-20(22)12-17/h2-5,17-20,22H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAGPDOCYDWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-[(4-methoxyphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)


![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide](/img/structure/B5858252.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)
![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)

